(2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid

Data Gap Procurement Risk Evidence Limitation

This (2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid (CAS 574006-86-3) is the only verified source of the specific (Z)-isomer with the 4-chloro-2,5-dimethoxyphenyl pharmacophore linked via a carbamoyl bridge to a propenoic acid moiety. Published comparative data are absent; any assumption of functional equivalence to an (E)-isomer, saturated analog, or differently substituted derivative is unsupported. Procure solely when your synthetic route demands this exact scaffold. Purity ≥95%.

Molecular Formula C12H12ClNO5
Molecular Weight 285.68
CAS No. 574006-86-3
Cat. No. B2622437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid
CAS574006-86-3
Molecular FormulaC12H12ClNO5
Molecular Weight285.68
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NC(=O)C=CC(=O)O)OC)Cl
InChIInChI=1S/C12H12ClNO5/c1-18-9-6-8(10(19-2)5-7(9)13)14-11(15)3-4-12(16)17/h3-6H,1-2H3,(H,14,15)(H,16,17)/b4-3-
InChIKeyFEELHBRMJXWEAY-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Baseline Overview for (2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid (CAS 574006-86-3)


(2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid (CAS 574006-86-3) is a synthetic small molecule belonging to the aryl carbamoyl propenoic acid class. It features a 4-chloro-2,5-dimethoxyphenyl group linked via a carbamoyl bridge to a (Z)-prop-2-enoic acid moiety. While its structural features suggest potential as a pharmacological tool or synthetic intermediate, publicly available research data is extremely limited. No peer-reviewed primary research articles, authoritative biological activity databases, or patents with quantitative data for this exact compound were identified in the search.

Procurement Risk: Why Closely Related Analogs Cannot Substitute for (2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid


Without head-to-head comparative data, generic substitution of this compound with an in-class analog carries high risk. The specific (Z)-isomer configuration, the unique combination of chloro and dimethoxy substitutions on the aryl ring, and the carbamoyl propenoic acid linker each can dramatically alter target binding, pharmacokinetics, and chemical reactivity. In the absence of published comparative studies, any assumption of functional equivalence to a saturated analog, an (E)-isomer, or a differently substituted phenyl derivative is unsupported and could invalidate research results.

Quantitative Differentiation Evidence for (2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid


No Publicly Verifiable Quantitative Differentiation Data Available

An exhaustive search across primary research literature, patent databases (including US, WO, EP), and authoritative cheminformatics sources (e.g., ChEMBL, PubChem, BindingDB) using multiple identifiers (CAS 574006-86-3, InChIKey FEELHBRMJXWEAY-ARJAWSKDSA-N, SMILES COC1=CC(=C(C=C1NC(=O)C=CC(=O)O)OC)Cl) returned no quantitative biological, pharmacological, or physicochemical comparison data for this compound against any defined comparator. Sources with claimed IC50 data (e.g., MCF-7 IC50: 15 µM) were identified on vendor websites excluded from this guide by rule, and their data could not be authenticated against primary publications.

Data Gap Procurement Risk Evidence Limitation

Valid Application Scenarios for (2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid Based on Current Evidence


Use as a Strictly Defined Synthetic Intermediate

The compound's sole justified application, given the current evidence landscape, is as a building block where the exact (Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid scaffold is required for a specific synthetic route. This is based on its verified molecular identity (CAS 574006-86-3) and available purity (≥95%) from a commercial supplier.

Chemical Probe for Hypothesis Generation in Biochemical Screening

Researchers may use this compound as a screening probe to investigate the biological relevance of the 4-chloro-2,5-dimethoxyphenyl pharmacophore. However, any results must be interpreted with extreme caution and directly compared to closely related analogs tested under identical conditions, as no reference data exists to contextualize its activity.

Reference Standard in Analytical Method Development

The compound could serve as a reference standard for developing or validating analytical methods (e.g., HPLC, LC-MS) targeting this specific chemical entity or its metabolites, leveraging its established identity and commercial availability.

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